![molecular formula C16H16N2O7S B2843784 Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate CAS No. 848299-03-6](/img/structure/B2843784.png)

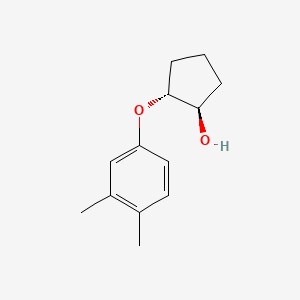

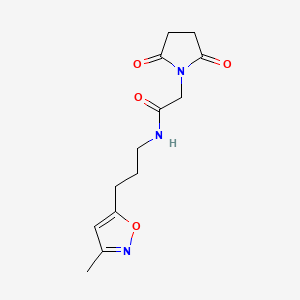

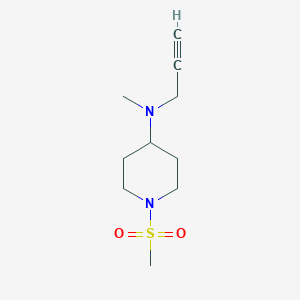

Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate is a chemical compound with the CAS No. 848299-03-6 . It has a molecular weight of 380.37 and a molecular formula of C16H16N2O7S .

Molecular Structure Analysis

The molecular structure of this compound includes a benzodioxin ring, a thiazolidine ring, and a nitro group . The benzodioxin ring is a type of heterocyclic compound that consists of a benzene ring fused to a dioxin ring .Physical and Chemical Properties Analysis

This compound has a molecular weight of 380.37 and a molecular formula of C16H16N2O7S . Unfortunately, specific physical properties such as boiling point and storage conditions are not provided .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates have been shown to react with substituted benzaldehydes, leading to the formation of 5-arylmethylidene derivatives. These derivatives, upon treatment with specific complexes, yield various carboxylic acids ethyl esters and carbonitriles. X-ray crystallographic studies confirmed the structures of these compounds, revealing their (Z)-configuration at the arylmethylidene moiety (Tverdokhlebov et al., 2005).

Antimicrobial Applications

- A study on thiazole derivatives, including similar ethyl thiazolidin-2-ylidene acetates, demonstrated potent antimicrobial properties. These compounds showed effective activity against both Gram-positive and negative bacteria, as well as against yeasts and molds, with activity levels comparable to or better than reference drugs like Ampicillin and Ketoconazole (Haroun et al., 2016).

Synthesis Techniques

- Efficient one-pot synthesis methods have been developed for compounds like Ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates, highlighting advances in synthetic chemistry that facilitate the creation of these compounds under specific conditions (Reddy & Krupadanam, 2010).

Biochemical Applications

- Certain derivatives of 1,3-thiazolidin-2-ylidene, similar to the compound , have been synthesized and evaluated for various biochemical activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These studies demonstrate the compound's potential in diverse therapeutic areas (Küçükgüzel et al., 2013).

Pharmacological Potential

- Various thiazolidinone derivatives, related to Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate, have shown promise in pharmacological studies. They have been investigated for properties such as aldose reductase inhibition, which is relevant in the treatment of diabetic complications (Saeed et al., 2014).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl (2E)-2-[3-[(6-nitro-4H-1,3-benzodioxin-8-yl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O7S/c1-2-24-15(20)5-14-17(13(19)8-26-14)6-10-3-12(18(21)22)4-11-7-23-9-25-16(10)11/h3-5H,2,6-9H2,1H3/b14-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUEHSZNRMZSMGC-LHHJGKSTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C1N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/1\N(C(=O)CS1)CC2=CC(=CC3=C2OCOC3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2843701.png)

![2-({1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}sulfanyl)-N-propylacetamide](/img/structure/B2843705.png)

![4-(4-fluorobenzyl)-5-[1-(3-methoxybenzoyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2843709.png)